molecular formula C7H4ClN3O2 B14169110 6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid

6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid

Cat. No.: B14169110
M. Wt: 197.58 g/mol
InChI Key: FTAAQVPQRONGSH-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid typically involves the regioselective functionalization of the imidazo[1,2-A]pyrazine scaffold. One common method includes the use of organometallic intermediates such as zinc and magnesium. For instance, regioselective metalations using TMP-bases (2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl can provide Zn- and Mg-intermediates. These intermediates, when quenched with various electrophiles, yield polyfunctionalized imidazopyrazine heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar organometallic reactions. The use of TMP2Zn·2MgCl2·2LiCl as a base for the first metalation allows for alternative regioselective metalation, facilitating the production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Bromination: Typically involves bromine or N-bromosuccinimide (NBS) under mild conditions.

    Suzuki–Miyaura Cross-Couplings: Utilizes palladium catalysts and boronic acids.

    Negishi Cross-Couplings: Employs zinc reagents and palladium catalysts.

Major Products Formed

The major products formed from these reactions include various polyfunctionalized imidazopyrazine derivatives, which can be further utilized in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to inhibit kinase activity, thereby affecting various cellular pathways. This inhibition can lead to the modulation of cellular processes, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which enhances its reactivity and potential for further functionalization. This makes it a versatile scaffold in the development of new therapeutic agents .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

6-chloroimidazo[1,2-a]pyrazine-8-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-4-3-11-2-1-9-6(11)5(10-4)7(12)13/h1-3H,(H,12,13)

InChI Key

FTAAQVPQRONGSH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)C(=O)O)Cl

Origin of Product

United States

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